N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
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Overview
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a complex organic compound that features a brominated thiophene ring, an oxadiazole ring, and a phenylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the field of organic photovoltaics , suggesting potential targets could be related to light absorption and energy conversion processes.
Mode of Action
It’s known that similar compounds can participate in suzuki cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. This suggests that the compound might interact with its targets through bond formation, leading to changes in the molecular structure of the targets.
Biochemical Pathways
Given its potential role in suzuki cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation and energy conversion.
Result of Action
The compound’s potential involvement in suzuki cross-coupling reactions suggests it may induce changes in molecular structures and potentially influence energy conversion processes at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The brominated thiophene ring can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves coupling the brominated thiophene-oxadiazole intermediate with phenylacetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the brominated thiophene ring can be coupled with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug development and pharmacological studies.
Materials Science:
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the phenylacetamide moiety.
5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of the phenylacetamide moiety.
Uniqueness
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to the combination of the brominated thiophene ring, oxadiazole ring, and phenylacetamide moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJICMJKZRTBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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